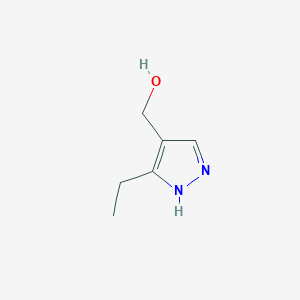

(5-ethyl-1H-pyrazol-4-yl)methanol

Descripción general

Descripción

(5-ethyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(5-ethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which contributes to its biological activity, particularly in relation to various receptor systems and its role in neuropharmacology.

Research indicates that this compound acts as a partial agonist at trace amine-associated receptors (TAARs), particularly hTAAR1. These receptors are implicated in the modulation of neurotransmitter systems, including dopamine and serotonin pathways, which are crucial for various neurological functions and disorders such as schizophrenia, depression, and ADHD .

Neuropharmacological Effects

The compound has been shown to exhibit significant neuropharmacological effects, including:

- Agonistic Activity : It demonstrates partial agonistic effects on hTAAR1, which may contribute to its therapeutic potential in managing central nervous system disorders .

- Potential for Treating CNS Disorders : Preclinical studies suggest that this compound may be effective in treating conditions such as schizophrenia and bipolar disorder due to its modulation of neurotransmitter release and receptor activity .

Antiparasitic Activity

In addition to its neuropharmacological properties, there is emerging evidence that pyrazole derivatives, including this compound, exhibit antiparasitic activities. For instance, related compounds have shown efficacy against malaria parasites by disrupting their metabolic pathways .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (5-ethyl-1H-pyrazol-4-yl)methanol exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inducing apoptosis in specific cancer cell lines. The compound's interactions with molecular targets involved in cell signaling pathways are under ongoing research.

- Modulation of Biological Pathways : Interaction studies reveal that it may influence autophagy mechanisms and apoptosis pathways, indicating therapeutic relevance in various diseases.

Synthetic Methods

The synthesis of this compound typically involves several steps, including:

- Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

- Purification Techniques : Advanced purification methods such as recrystallization and chromatography are employed to optimize yields and purity during synthesis.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other pyrazole derivatives, which can exhibit different biological activities based on their substitution patterns. Below is a comparative table illustrating some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1-Ethyl-1H-pyrazol-4-yl)methanol | Ethyl group at 1-position | Different reactivity due to ethyl positioning |

| (5-Methyl-1H-pyrazol-4-yl)methanol | Methyl group instead of ethyl | Potentially different biological activity |

| (3-Ethyl-1H-pyrazol-4-yl)methanol | Ethyl group at 3-position | Different substitution pattern affecting properties |

| (5-Ethylpyrazole) derivatives | Variations in substituents on pyrazole | Offers diverse chemical reactivity |

The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (5-ethyl-1H-pyrazol-4-yl)methanol to maximize yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with ethyl-substituted ketones. Key parameters include:

- Temperature : Optimal reflux conditions (e.g., 80–100°C) to drive cyclization while minimizing side reactions.

- Solvent : Polar aprotic solvents (e.g., ethanol or DMF) enhance reactivity and solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., KOH) to regulate reaction kinetics.

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC for real-time tracking .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how do they address structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., ethyl vs. methyl groups) via chemical shifts (δ 1.2–1.4 ppm for ethyl CH3) and coupling patterns.

- FT-IR : Confirms hydroxyl (broad ~3200–3400 cm⁻¹) and pyrazole ring (C=N ~1600 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 153.1 [M+H]+) and fragmentation pathways .

Q. How can reaction regioselectivity be controlled during pyrazole core formation?

- Methodological Answer : Regioselectivity is influenced by:

- Steric Effects : Bulky substituents (e.g., ethyl) direct cyclization to the 4-position.

- Electronic Effects : Electron-withdrawing groups stabilize intermediates, favoring specific tautomers.

- Hydrazine Derivatives : Use of substituted hydrazines (e.g., phenylhydrazine) to bias ring closure .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina to assess binding affinities.

- QSAR Models : Correlates substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC50 values).

- DFT Calculations : Predicts reactive sites for electrophilic/nucleophilic modifications .

Q. How can single-crystal X-ray diffraction refine the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K minimizes thermal motion.

- Refinement (SHELXL) : Anisotropic displacement parameters for non-H atoms; riding models for H atoms.

- Validation : R-factor <0.05 and electron density maps resolve ethyl group conformation and hydrogen bonding networks .

Q. What factors influence the hydrolytic stability of this compound, and how can degradation be mitigated?

- Methodological Answer :

- pH Sensitivity : Instability in acidic/alkaline conditions due to hydroxyl group reactivity. Buffered solutions (pH 6–8) are optimal.

- Temperature : Storage at –20°C reduces hydrolysis rates.

- Protective Groups : Acetylation of the hydroxyl moiety enhances stability during storage .

Q. What HPLC methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid) at 1 mL/min.

- Detection : UV at 254 nm; LOD <0.1% for byproducts like unreacted hydrazines .

Q. How do hydrogen bonding interactions in the solid state affect physicochemical properties?

- Methodological Answer :

- Crystal Packing : OH···N hydrogen bonds (2.8–3.0 Å) stabilize the lattice, increasing melting points.

- Solubility : Strong intermolecular H-bonding reduces aqueous solubility; co-crystallization with cyclodextrins improves it .

Q. What are common byproducts in the synthesis, and how are they characterized?

- Methodological Answer :

- Byproducts : Diethylpyrazole isomers or oxidation products (e.g., ketones).

- Characterization : GC-MS identifies low-molecular-weight impurities; preparative TLC isolates intermediates for NMR analysis .

Q. What strategies improve aqueous solubility for biological assays?

Propiedades

IUPAC Name |

(5-ethyl-1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-6-5(4-9)3-7-8-6/h3,9H,2,4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPTDZYIJISTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881229-50-0 | |

| Record name | (5-ethyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.